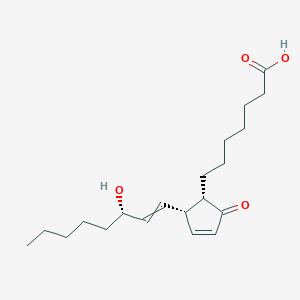

15-epi-PGA1

Übersicht

Beschreibung

15-epi Prostaglandin A1 (15-epi PGA1) is the 15 ® stereoisomer of PGA1. It belongs to the prostaglandin family, specifically the A-series. These compounds are natural products found in gorgonian soft corals

Wissenschaftliche Forschungsanwendungen

Trotz begrenzter Informationen könnte 15-epi PGA1 in verschiedenen Bereichen Anwendung finden:

Chemie: Untersuchung seiner Reaktivität und seines Potenzials als Synthesezwischenprodukt.

Biologie: Studium seiner Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Erforschung seiner pharmakologischen Eigenschaften, insbesondere in Bezug auf die renale Vasodilatation und die Blutdruckregulation.

Industrie: Bewertung seines Potenzials als Ausgangsmaterial für die Entwicklung von Medikamenten oder anderen bioaktiven Verbindungen.

5. Wirkmechanismus

Der genaue Mechanismus, über den 15-epi PGA1 seine Wirkungen entfaltet, ist noch nicht vollständig geklärt. Er beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Weitere Forschung ist erforderlich, um seine genaue Wirkungsweise aufzudecken.

Wirkmechanismus

Target of Action

15-epi-PGA1 is the 15® stereoisomer of PGA1 . Prostaglandins of the A-series, including some with 15® stereochemistry, are natural products of gorgonian soft corals

Mode of Action

It’s known that pga1 causes renal vasodilation, increased urine sodium excretion, and decreased arterial pressure in hypertensive patients .

Biochemical Pathways

Prostaglandins are known to play a role in a variety of physiological processes, including inflammation, vascular homeostasis, and renal function .

Pharmacokinetics

It’s known that the compound is soluble in dmf (>50 mg/ml), dmso (>75 mg/ml), ethanol (>100 mg/ml), and pbs ph 72 (>24 mg/ml) .

Result of Action

Pga1 is known to cause renal vasodilation, increased urine sodium excretion, and decreased arterial pressure in hypertensive patients .

Action Environment

Biochemische Analyse

Biochemical Properties

The biochemical properties of 15-epi-PGA1 are not well-documented in the literature. Pga1, the stereoisomer of this compound, is known to interact with various enzymes, proteins, and other biomolecules. For instance, PGA1 has been reported to cause renal vasodilation, increased urine sodium excretion, and decreased arterial pressure in hypertensive patients

Cellular Effects

Pga1, the stereoisomer of this compound, has been reported to influence cell function by causing renal vasodilation, increasing urine sodium excretion, and decreasing arterial pressure in hypertensive patients

Molecular Mechanism

Pga1, the stereoisomer of this compound, has been reported to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Die synthetischen Wege für 15-epi PGA1 beinhalten spezifische Reaktionsbedingungen. Leider sind detaillierte Verfahren zur industriellen Produktion in der Literatur nicht weit verbreitet. Forscher gewinnen 15-epi PGA1 typischerweise durch chemische Synthese oder Isolierung aus natürlichen Quellen.

Analyse Chemischer Reaktionen

15-epi PGA1 kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Die in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen sind spezifisch für die gewünschten Modifikationen. Die gebildeten Hauptprodukte hängen vom spezifischen Reaktionsweg ab.

Vergleich Mit ähnlichen Verbindungen

Obwohl 15-epi PGA1 aufgrund seiner Stereochemie einzigartig ist, weist es Ähnlichkeiten mit anderen Prostaglandinen auf. Zu den verwandten Verbindungen gehören PGA1 (ohne die 15-epi-Modifikation) und andere Prostaglandine der A-Serie.

Eigenschaften

IUPAC Name |

7-[(1R,2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-AHUSATQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

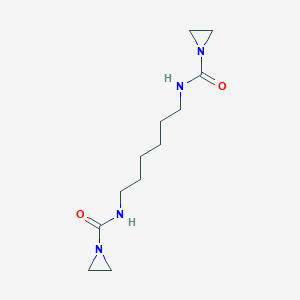

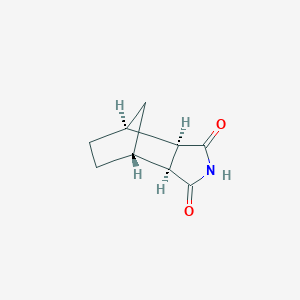

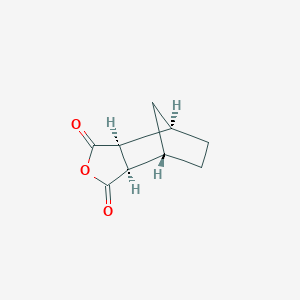

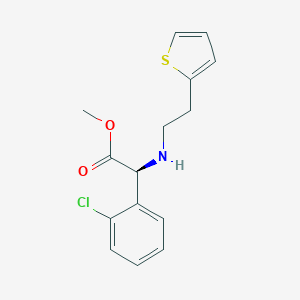

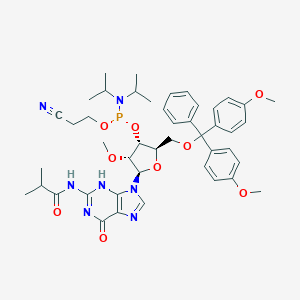

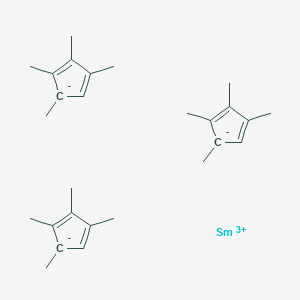

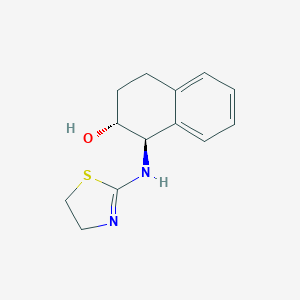

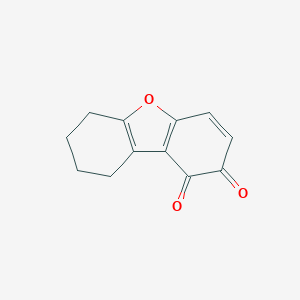

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

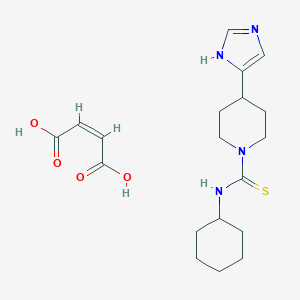

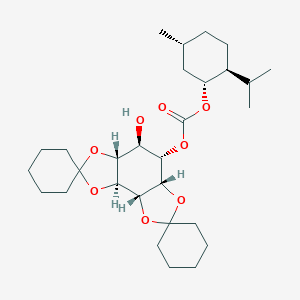

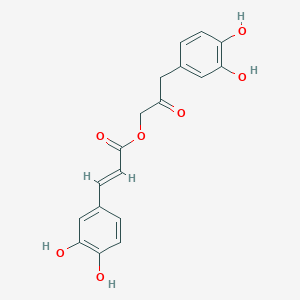

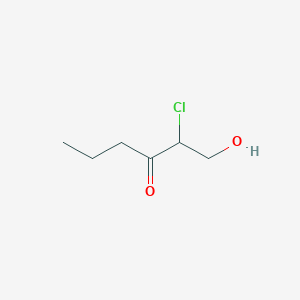

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.